![molecular formula C26H22FN3O3S B2980062 2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide CAS No. 899987-00-9](/img/structure/B2980062.png)
2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide
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Overview
Description
The compound appears to contain several functional groups and structural features, including a fluorophenyl group, a methyl group, a spiro[indoline-3,2’-thiazolidin] ring system, and an o-tolyl group. These features could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spiro[indoline-3,2’-thiazolidin] ring system. This system involves two rings sharing a single atom, which can lead to interesting chemical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups and structural features. For instance, the fluorophenyl and o-tolyl groups could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structural features. For instance, the presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
Antibacterial Applications
Research demonstrates the synthesis of novel derivatives with significant antibacterial properties. For instance, compounds have been synthesized for potent antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in developing new antibacterial agents (Borad et al., 2015). Another study synthesized derivatives for antimicrobial activity, showing promising results against various bacterial strains (Baviskar et al., 2013).
Anti-inflammatory and Analgesic Applications
Compounds based on the thiazolidine-2,4-dione moiety have been evaluated for their anti-inflammatory properties, with some showing significant inhibitory potency on nitric oxide production, suggesting potential for treating inflammatory diseases (Ma et al., 2011). Additionally, indoline derivatives have been synthesized and evaluated for anticonvulsant activities, revealing compounds with significant anticonvulsant and possibly analgesic properties (Nath et al., 2021).
Hypoglycemic Activity
The synthesis of novel 2, 4-thiazolidinedione derivatives has been explored, with some derivatives exhibiting promising hypoglycemic activity in animal models. This suggests potential applications in managing diabetes through novel therapeutic compounds (Nikalje et al., 2012).
Antimicrobial and Antioxidant Activities
A variety of synthesized compounds have shown antimicrobial and antioxidant activities, indicating their potential in treating infections and oxidative stress-related conditions. For example, certain derivatives have exhibited activity against Mycobacterium smegmatis, an important feature for tackling bacterial infections (Yolal et al., 2012). Additionally, compounds with antioxidant activity could contribute to therapies against diseases related to oxidative stress (Čačić et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[3-(3-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3S/c1-16-10-11-22-20(12-16)26(30(24(32)15-34-26)19-8-5-7-18(27)13-19)25(33)29(22)14-23(31)28-21-9-4-3-6-17(21)2/h3-13H,14-15H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDIRROTHCYDHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC(=CC=C4)F)CC(=O)NC5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide |
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